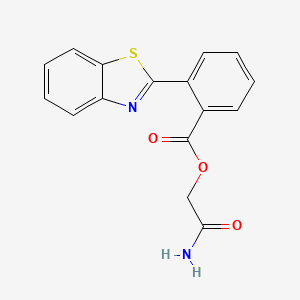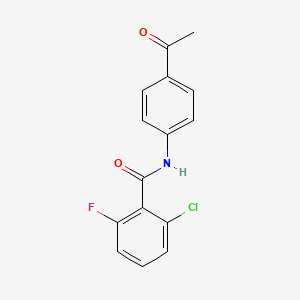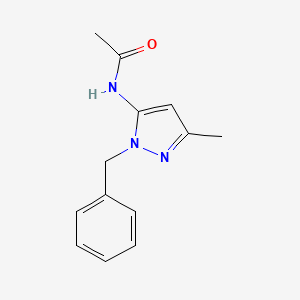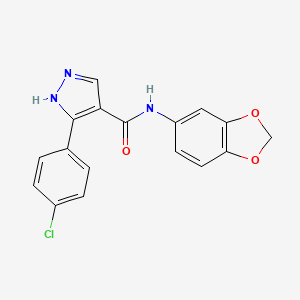![molecular formula C19H27N5O B7476633 2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7476633.png)
2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK. This compound has been the subject of extensive scientific research due to its potential as a therapeutic agent in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
作用機序
TAK-659 is a selective inhibitor of BTK, a protein kinase that plays a crucial role in B cell receptor signaling. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways, leading to the inhibition of B cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-proliferative effects on B cells, both in vitro and in vivo. In addition, TAK-659 has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of many autoimmune and inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of TAK-659 is its high selectivity for BTK, which minimizes off-target effects. In addition, TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, TAK-659 has some limitations in laboratory experiments, including its relatively low solubility in water and its potential for non-specific protein binding.
将来の方向性
The potential therapeutic applications of TAK-659 are vast, and ongoing research is focused on exploring its efficacy in various diseases. Some future directions for research include investigating the combination of TAK-659 with other targeted therapies, exploring its potential in solid tumors, and identifying biomarkers that could predict response to TAK-659 treatment. Additionally, further optimization of the synthesis method could improve the yield and purity of TAK-659, making it more accessible for research and clinical applications.
Conclusion:
TAK-659 is a promising therapeutic agent with potential applications in various diseases. Its selective inhibition of BTK and potent anti-proliferative and anti-inflammatory effects make it an attractive candidate for further research and development. Ongoing studies will continue to explore the potential of TAK-659 as a targeted therapy for cancer, autoimmune disorders, and inflammatory conditions.
合成法
The synthesis of TAK-659 involves several steps, including the reaction of 1-methylimidazole with 1-bromo-4-(2,4,6-trimethylphenyl)piperazine to form the intermediate compound, which is then treated with acetic anhydride to yield the final product. This process has been optimized to produce high yields of pure TAK-659.
科学的研究の応用
TAK-659 has been extensively studied as a potential therapeutic agent in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. In preclinical studies, TAK-659 has shown promising results in inhibiting B cell receptor signaling, which plays a critical role in the development and progression of many B cell malignancies.
特性
IUPAC Name |
2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-14-11-15(2)18(16(3)12-14)21-17(25)13-23-7-9-24(10-8-23)19-20-5-6-22(19)4/h5-6,11-12H,7-10,13H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJFMJARUCQRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)C3=NC=CN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate](/img/structure/B7476555.png)
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476562.png)
![1-[2-(2,5-Dimethylthiophen-3-yl)-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476572.png)
![1-[3-(2-Phenylphenoxy)propyl]piperidine](/img/structure/B7476582.png)

![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide](/img/structure/B7476593.png)
![[2-(Butylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate](/img/structure/B7476603.png)

![2-cyano-N-(3-methoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B7476618.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476624.png)



![7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7476656.png)